2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid
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Overview
Description
2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trifluoroethoxy groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-(2,2,2-trifluoroethoxy)phenol, followed by further functionalization to introduce the amino and acetic acid groups .
Chemical Reactions Analysis
Types of Reactions
2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)acetic acid: Shares the trifluoroethoxy group but lacks the amino and phenyl groups.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a similar trifluoroethoxy group but differs in its nitrile functionality.
Uniqueness
2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid is unique due to the combination of trifluoromethyl, trifluoroethoxy, amino, and acetic acid groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential bioactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO3/c12-10(13,14)5-21-8-2-1-6(11(15,16)17)3-7(8)18-4-9(19)20/h1-3,18H,4-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQDXAQECAGYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NCC(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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